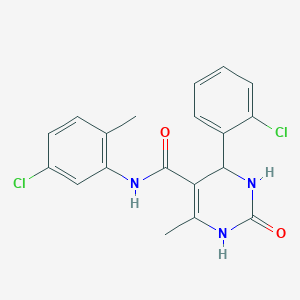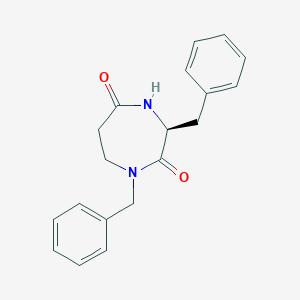
(But-3-yn-2-yl)cyclopropane
Overview
Description
(But-3-yn-2-yl)cyclopropane is a chemical compound that has gained significant attention in scientific research due to its unique structure and properties. This compound is a cyclopropane derivative that contains a but-3-yn-2-yl group, which makes it highly reactive and versatile in various chemical reactions.
Scientific Research Applications
Chiral Auxiliary and Efficient Protecting Group for Boronic Acids
One study describes the use of a chiral auxiliary in the cyclopropanation of alkenylboronic esters, which results in cyclopropylboronic esters that could undergo a variety of transformations including oxidation, reduction, and reactions under different conditions, leading to boron-containing functionalized bicyclopropanes. This research showcases the utility of cyclopropane derivatives in synthesizing complex molecular structures with potential applications in drug synthesis and material science (Luithle & Pietruszka, 2000).
Stereoselective Cyclopropanation Reactions
Cyclopropane subunits are fundamental in a range of natural and synthetic compounds due to their unique bonding features and potential for enzyme mechanism studies or inhibition. The review highlights recent advancements in enantioselective synthesis of cyclopropanes, providing insights into new methods for preparing these entities in pure forms, which is crucial for developing pharmaceuticals and studying biological systems (H. Lebel, J. Marcoux, C. Molinaro, & A. Charette, 2003).
Ring-Strain-Enabled Reaction Discovery
This account discusses the exploration of substituent effects on the ring strain and reactivity of bicyclo[1.1.0]butanes, emphasizing metal-mediated processes for generating heterocycles. The versatility of cyclopropane derivatives in synthesizing novel cyclic frameworks underscores their importance in natural product synthesis, medicinal chemistry, and the development of diversity-oriented synthesis strategies (M. Walczak, Tanja Krainz, & P. Wipf, 2015).
Synthesis of Donor-Acceptor Cyclopropanes
This review systematically covers key methods for synthesizing donor-acceptor cyclopropanes, compounds that play a critical role in the synthesis of diverse molecular structures due to their presence in natural and biologically active compounds. The synthesis approaches discussed include reactions with diazo compounds and iodonium ylides, showcasing the cyclopropane ring's versatility as a building block in organic synthesis (Yu. V. Tomilov, L. Menchikov, R. Novikov, O. Ivanova, & I. Trushkov, 2018).
Properties
IUPAC Name |
but-3-yn-2-ylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h1,6-7H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYTJPOPPUMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20817475 | |
| Record name | (But-3-yn-2-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61441-85-8 | |
| Record name | (But-3-yn-2-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)
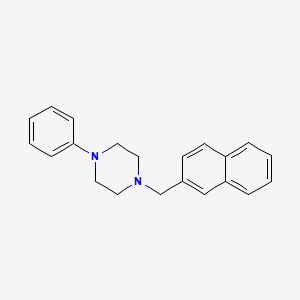
![N-[3,5-bis(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B1658482.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658484.png)
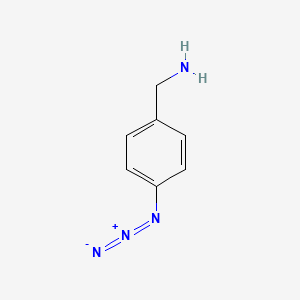
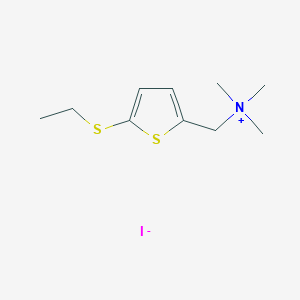
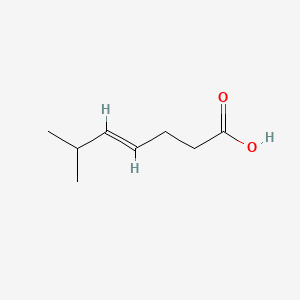
![2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B1658493.png)
![1-([1,1'-Biphenyl]-2-yl)-2-bromoethan-1-one](/img/structure/B1658494.png)
